REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][C:9](Cl)(Cl)Cl)[C:5]([CH3:13])=[CH:4][C:3]=1[F:14].[CH3:15][O-:16].[Na+].S(=O)(=O)(O)[OH:19]>CO>[CH3:15][O:16][C:9](=[O:19])[CH2:8][C:6]1[CH:7]=[C:2]([Br:1])[C:3]([F:14])=[CH:4][C:5]=1[CH3:13] |f:1.2|
|
Name
|
1-bromo-2-fluoro-4-methyl-5-(2,2,2-trichloro-ethyl)-benzene
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)CC(Cl)(Cl)Cl)C)F
|
Name
|
sodium methoxide
|
Quantity
|
78.2 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After further warming
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 21 hours
|
Duration
|
21 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated
|
Type
|
ADDITION
|
Details
|
the residue diluted with water/ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on silica gel (ethyl acetate/cyclohexane 1:3)
|
Name
|
|
Type
|
|
Smiles
|
COC(CC1=C(C=C(C(=C1)Br)F)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |